molecular formula C29H46O3 B13415017 Testosterone 17-Isocaprate

Testosterone 17-Isocaprate

Cat. No.: B13415017
M. Wt: 442.7 g/mol
InChI Key: NMHQORUVKFYTQP-SSRQPSIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone 17-Isocaprate, also known as testosterone 4-methylvalerate, is a synthetic ester of testosterone. It is commonly used in testosterone replacement therapy and as a component of mixed testosterone ester preparations like Sustanon 250. This compound is designed to provide a sustained release of testosterone into the bloodstream, ensuring more stable serum testosterone levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone 17-Isocaprate is synthesized through the esterification of testosterone with isocaproic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:

    Reactants: Testosterone and isocaproic acid.

    Catalyst: Acid catalyst such as sulfuric acid.

    Solvent: Organic solvent like toluene or dichloromethane.

    Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of testosterone 17-isocaproate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers. The reaction mixture is continuously stirred and maintained at the optimal temperature to ensure complete esterification. After the reaction, the product is purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Testosterone 17-Isocaprate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol form.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Testosterone 17-Isocaprate has a wide range of scientific research applications:

Mechanism of Action

Testosterone 17-Isocaprate exerts its effects by binding to androgen receptors in target tissues. The ligand-receptor complex translocates to the nucleus and binds to androgen response elements on chromosomal DNA. This binding modulates the transcription of androgen-responsive genes, leading to the development and maintenance of male secondary sexual characteristics and anabolic effects .

Comparison with Similar Compounds

Similar Compounds

  • Testosterone Enanthate
  • Testosterone Cypionate
  • Testosterone Propionate
  • Testosterone Decanoate

Uniqueness

Testosterone 17-Isocaprate is unique due to its intermediate ester chain length, which provides a balance between rapid onset and sustained release. This makes it particularly useful in mixed testosterone ester preparations like Sustanon 250, where it contributes to both the immediate and prolonged effects of the formulation .

Properties

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

[(10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 8-methylnonanoate

InChI

InChI=1S/C29H46O3/c1-20(2)9-7-5-6-8-10-27(31)32-26-14-13-24-23-12-11-21-19-22(30)15-17-28(21,3)25(23)16-18-29(24,26)4/h19-20,23-26H,5-18H2,1-4H3/t23?,24?,25?,26-,28-,29-/m0/s1

InChI Key

NMHQORUVKFYTQP-SSRQPSIZSA-N

Isomeric SMILES

CC(C)CCCCCCC(=O)O[C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C)CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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